2-Aminomethyl-5-cyclohexyloxy-pyridine
Description
2-Aminomethyl-5-cyclohexyloxy-pyridine is a pyridine derivative featuring an aminomethyl (-CH2NH2) substituent at the 2-position and a cyclohexyloxy (-O-cyclohexyl) group at the 5-position.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(5-cyclohexyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H18N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,13H2 |
InChI Key |
FZYIKJMTAJSIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CN=C(C=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds, identified in the evidence, share structural similarities with 2-Aminomethyl-5-cyclohexyloxy-pyridine:
Key Observations:
Heterocyclic Core :
- The target compound’s pyridine core is distinct from pyrimidine (CAS 2507-23-5) and pyrrolidine (CAS 936751-11-0). Pyridine derivatives generally exhibit stronger basicity compared to pyrimidines, which may influence binding to biological targets .
Substituent Effects: Cyclohexyloxy vs. Methoxy/Chloro: The cyclohexyloxy group in the target compound is bulkier and more lipophilic than the methoxy (CAS 330785-83-6) or chloro (CAS 2507-23-5) substituents. This could enhance metabolic stability but reduce solubility compared to smaller substituents . Aminomethyl vs. Thioxomethyl: The aminomethyl group’s hydrogen-bonding capability contrasts with the thioxomethyl group (CAS 936751-11-0), which may alter interactions with enzymes or receptors .
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